molecular formula C14H19ClN2O3 B5361346 N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide

N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide

Cat. No. B5361346
M. Wt: 298.76 g/mol
InChI Key: JAOFJPPMQPUHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide, also known as CMPD1, is a small molecule inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CMPD1 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide is a selective inhibitor of CK2, which is a key regulator of various cellular processes. CK2 is overexpressed in many types of cancer and has been implicated in the development and progression of cancer. By inhibiting CK2, this compound can disrupt various signaling pathways that are involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, and sensitize cells to chemotherapy and radiation therapy. In animal models of inflammation, this compound can reduce inflammation and improve disease symptoms. In animal models of neurodegenerative diseases, this compound can protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide has several advantages for lab experiments, including its high selectivity and potency for CK2, its ability to inhibit CK2 in vitro and in vivo, and its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and off-target effects, and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide, including its potential therapeutic applications in other diseases, such as cardiovascular disease and infectious diseases, and its use as a tool for studying CK2 signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, and to assess its safety and efficacy in clinical trials. Overall, this compound has great potential as a therapeutic agent and a research tool in various scientific fields.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 5-chloro-2-methoxyaniline with 3-(4-morpholinyl)propionyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride and a catalyst, such as 4-dimethylaminopyridine, to yield this compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-morpholinyl)propanamide has been extensively studied in various scientific fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-19-13-3-2-11(15)10-12(13)16-14(18)4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOFJPPMQPUHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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